N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-nitrobenzamide
Description
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-nitrobenzamide is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a benzenesulfonyl group, a nitrobenzamide moiety, and a pyrrole ring, making it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C22H21N3O5S |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C22H21N3O5S/c1-4-13-24-16(3)15(2)20(31(29,30)19-11-6-5-7-12-19)21(24)23-22(26)17-9-8-10-18(14-17)25(27)28/h4-12,14H,1,13H2,2-3H3,(H,23,26) |
InChI Key |
VVRWIKOKWNXJIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])CC=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzenesulfonyl)-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyrrole ring. The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. The benzenesulfonyl group is introduced via sulfonylation, where benzenesulfonyl chloride reacts with the pyrrole derivative in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include amine derivatives, substituted benzenesulfonyl compounds, and various pyrrole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways in cancer cells and bacteria.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound is utilized in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(benzenesulfonyl)-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced cell proliferation and increased apoptosis . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and have similar applications in medicinal chemistry and biology.
Nitrobenzamide Derivatives: Compounds with the nitrobenzamide moiety are also studied for their biological activities and potential therapeutic uses.
Uniqueness
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-nitrobenzamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for scientific research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
